molecular formula C14H15NO2 B3172011 2-(3-Ethoxyphenoxy)aniline CAS No. 946714-45-0

2-(3-Ethoxyphenoxy)aniline

Cat. No.: B3172011
CAS No.: 946714-45-0
M. Wt: 229.27 g/mol
InChI Key: HXVQNBXIXLQZCD-UHFFFAOYSA-N
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Description

2-(3-Ethoxyphenoxy)aniline is an organic compound with the molecular formula C14H15NO2 and a molecular weight of 229.27 g/mol . This compound is primarily used in research settings, particularly in the field of proteomics . It is characterized by the presence of an aniline group attached to a phenoxy ring, which is further substituted with an ethoxy group at the meta position.

Preparation Methods

The synthesis of 2-(3-Ethoxyphenoxy)aniline can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds . This reaction typically involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures .

Chemical Reactions Analysis

2-(3-Ethoxyphenoxy)aniline undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(3-Ethoxyphenoxy)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Ethoxyphenoxy)aniline involves its interaction with specific molecular targets. In biological systems, it can bind to proteins and enzymes, affecting their activity and function. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

2-(3-Ethoxyphenoxy)aniline can be compared with other similar compounds, such as:

These compounds share similar chemical properties but differ in their reactivity and applications due to the different substituents on the phenoxy ring.

Biological Activity

2-(3-Ethoxyphenoxy)aniline, also known by its chemical formula C₁₄H₁₅NO₂, is an organic compound that has garnered attention for its potential biological activities. This compound is characterized by its phenoxy and aniline functional groups, which are known to influence various biological interactions. The following sections will explore the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and proteins. Research indicates that compounds with similar structures often act as inhibitors or modulators of key biological pathways. For instance, the presence of the phenoxy group may enhance lipophilicity, allowing for better membrane permeability and interaction with intracellular targets.

Enzyme Interactions

  • Nitric Oxide Synthase (NOS) Inhibition : Similar compounds have been studied as inhibitors of neuronal nitric oxide synthase (nNOS), which is implicated in neurodegenerative disorders. The inhibition of nNOS can lead to a reduction in excessive nitric oxide levels, thereby potentially mitigating neurotoxicity .
  • Protein Kinase Modulation : Compounds with aniline moieties have been shown to interact with various protein kinases, leading to altered phosphorylation states and downstream signaling effects.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound provides insights into how structural modifications can enhance or diminish biological activity.

Structural Feature Effect on Activity
Phenoxy Group Increases lipophilicity and potential for enzyme interaction
Aniline Moiety Critical for binding affinity to target proteins
Ethoxy Substitution May enhance solubility and bioavailability

Research has demonstrated that modifications to the ethoxy or phenyl groups can significantly impact the compound's potency and selectivity towards specific targets .

Case Studies

Several studies have investigated the biological effects of compounds related to this compound, providing valuable insights into its potential applications.

  • Neuroprotective Effects :
    • A study exploring a series of phenyl ether-containing compounds found that certain derivatives exhibited neuroprotective properties by inhibiting nNOS. These findings suggest that this compound could be developed into a therapeutic agent for neurodegenerative diseases .
  • Anticancer Activity :
    • Research on alkylating agents has shown that structural analogs of this compound possess significant anticancer properties. These agents work by damaging DNA in cancer cells, leading to apoptosis . The potential for this compound in cancer therapy warrants further investigation.
  • Toxicological Assessments :
    • Toxicity studies indicate that while this compound may exhibit beneficial biological activities, it also presents irritant properties. Understanding its safety profile is crucial for any potential therapeutic applications .

Properties

IUPAC Name

2-(3-ethoxyphenoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-2-16-11-6-5-7-12(10-11)17-14-9-4-3-8-13(14)15/h3-10H,2,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXVQNBXIXLQZCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC=C1)OC2=CC=CC=C2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101306686
Record name 2-(3-Ethoxyphenoxy)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101306686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946714-45-0
Record name 2-(3-Ethoxyphenoxy)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946714-45-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Ethoxyphenoxy)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101306686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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